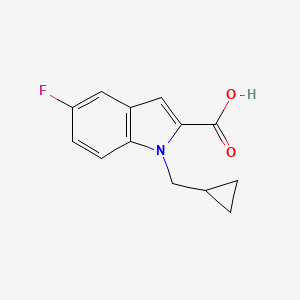

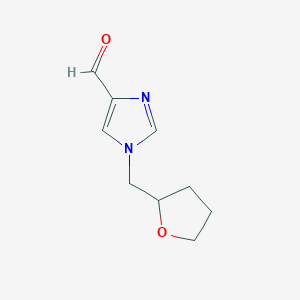

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde

Overview

Description

The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing oxygen .

Molecular Structure Analysis

The molecular structure of this compound would include the two heterocyclic rings mentioned above, connected by a methylene bridge. The imidazole ring would have a formyl group (a carbonyl group bonded to a hydrogen atom) at the 4-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the formyl group on the imidazole ring, which could be involved in various reactions such as nucleophilic addition or reduction . The tetrahydrofuran ring could potentially undergo reactions at the carbon atoms, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar formyl group and the heterocyclic rings could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications

Synthesis and Structural Studies

- Research on imidazole derivatives, such as the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, has been conducted. These compounds have been synthesized and characterized, showcasing the versatility of imidazole derivatives in creating a variety of compounds with potential applications in coordination chemistry and as ligands in metal complexes (Pařík & Chlupatý, 2014).

Catalysis and Reaction Mechanisms

- The development of copper-catalyzed oxidative coupling reactions using α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes demonstrates the role of imidazole derivatives in facilitating novel synthetic pathways. This approach highlights the efficiency, mild reaction conditions, and high atom economy of using imidazole derivatives as intermediates (Li et al., 2015).

Novel Compound Synthesis

- Imidazole carbaldehydes have served as precursors in the synthesis of diverse bioactive and structurally complex molecules. For instance, a novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives has been developed, proving the utility of these derivatives as building blocks for synthesizing 2-aminoimidazole alkaloids. This application underscores the importance of imidazole derivatives in the synthesis of natural products and potential therapeutic agents (Ando & Terashima, 2010).

Advanced Material Science

- In material science, imidazole derivatives have been explored for their photoluminescence properties, as seen in studies involving the synthesis of complexes with specific imidazole ligands. These studies shed light on the potential application of imidazole derivatives in the development of novel luminescent materials and sensors (Li et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as deoxyuridine 5’-triphosphate nucleotidohydrolase . This enzyme plays a role in the salvage pathway of pyrimidine deoxynucleotide synthesis, which is crucial for DNA repair and replication in cells.

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. If the target is indeed deoxyuridine 5’-triphosphate nucleotidohydrolase, then the pyrimidine deoxynucleotide synthesis pathway could be affected .

properties

IUPAC Name |

1-(oxolan-2-ylmethyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-8-4-11(7-10-8)5-9-2-1-3-13-9/h4,6-7,9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZUSVOESPPQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)

![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)